

A Spectroscopic Showdown: Comparing Isomers of Fluorinated Phenyl Ethanol

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Compound of Interest

Compound Name: 1-(2-Fluorophenyl)ethanol

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A detailed spectroscopic analysis of 2-fluoro-1-phenylethanol, 3-fluoro-1-phenylethanol, and 4-fluoro-1-phenylethanol reveals the subtle yet significant influence of fluorine's position on the phenyl ring. This guide provides a comparative overview of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for researchers in drug discovery and organic synthesis.

The introduction of a fluorine atom to the phenyl ring of phenylethanol creates three distinct positional isomers with unique electronic environments. These differences are clearly reflected in their spectroscopic signatures, providing a valuable tool for their identification and characterization. This comparison guide synthesizes available data to highlight these isomeric distinctions.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the ortho, meta, and para isomers of fluorinated phenyl ethanol. The data has been compiled from various sources, and while efforts have been made to ensure consistency, direct comparison is most effective when data is acquired under identical experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is particularly sensitive to the electronic effects of the fluorine substituent. The chemical shifts (δ) in ^1H , ^{13}C , and ^{19}F NMR spectra provide a detailed picture of the molecular structure.

Table 1: ^1H NMR Spectroscopic Data of Fluorinated 1-Phenylethanol Isomers

Isomer	Position	δ CH ₃ (ppm)	δ CH (ppm)	δ Aromatic (ppm)	J (Hz)
2-Fluoro-1-phenylethanol	ortho	Data not available	Data not available	Data not available	Data not available
3-Fluoro-1-phenylethanol	meta	1.49 (d)	4.88 (q)	7.23–7.30 (m), 7.38 (m)	J = 6.4
4-Fluoro-1-phenylethanol	para	1.46 (d)	4.85 (q)	7.00–7.04 (m), 7.31–7.35 (m)	J = 6.4

Table 2: ^{13}C NMR Spectroscopic Data of Fluorinated 1-Phenylethanol Isomers

Isomer	Position	δ CH ₃ (ppm)	δ CH (ppm)	δ Aromatic (ppm)
2-Fluoro-1-phenylethanol	ortho	Data not available	Data not available	Data not available
3-Fluoro-1-phenylethanol	meta	25.2	69.8	123.6, 125.6, 127.5, 129.8, 134.4, 147.9
4-Fluoro-1-phenylethanol	para	25.3	69.8	115.2, 127.0, 141.5, 160.1

Table 3: ^{19}F NMR Spectroscopic Data of Fluorinated 1-Phenylethanol Isomers

Isomer	Position	δ (ppm)
2-Fluoro-1-phenylethanol	ortho	Data not available
3-Fluoro-1-phenylethanol	meta	Data not available
4-Fluoro-1-phenylethanol	para	Data not available

Note: Complete NMR data for 2-fluoro-1-phenylethanol and ^{19}F NMR data for all isomers were not readily available in the searched literature. The interpretation of ^{19}F NMR is crucial for fluorinated compounds, as the chemical shift is highly sensitive to the electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for the hydroxyl (O-H) and carbon-fluorine (C-F) bonds are of particular interest.

Table 4: Key IR Absorption Frequencies (cm^{-1}) of Fluorinated 1-Phenylethanol Isomers

Isomer	Position	ν (O-H)	ν (C-F)	Other Key Bands
2-Fluoro-1-phenylethanol	ortho	Data not available	Data not available	Data not available
3-Fluoro-1-phenylethanol	meta	3355	Not specified	1598, 1574, 1477, 1079, 811, 786, 697
4-Fluoro-1-phenylethanol	para	3363	Not specified	1605, 1510, 1084, 836

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of the molecular weight and structural features.

Table 5: Mass Spectrometry Data of Fluorinated 1-Phenylethanol Isomers

Isomer	Position	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
2-Fluoro-1-phenylethanol	ortho	Data not available	Data not available
3-Fluoro-1-phenylethanol	meta	Data not available	Data not available
4-Fluoro-1-phenylethanol	para	Data not available	Data not available

Note: Specific mass spectral data for the fluorinated phenyl ethanol isomers were not available in the searched literature. Typically, for phenyl ethanol derivatives, fragmentation would involve the loss of a methyl group (M-15) and water (M-18), as well as characteristic aromatic fragments.

Experimental Protocols

The data presented in this guide was compiled from literature where spectroscopic analysis was performed using standard methodologies. Below are generalized protocols typical for the analysis of such compounds.

NMR Spectroscopy

NMR spectra are typically recorded on 400 or 500 MHz spectrometers.^[1] Samples are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl_3), with tetramethylsilane (TMS) used as an internal standard for ^1H and ^{13}C NMR.^[2] For ^{19}F NMR, an external standard such as trifluoroacetic acid (CF_3COOH) may be used.^[1]

Infrared (IR) Spectroscopy

IR spectra are often recorded on a Fourier-transform infrared (FT-IR) spectrometer. For liquid samples like the phenyl ethanol isomers, spectra can be obtained as a thin film between salt plates (e.g., NaCl or KBr).

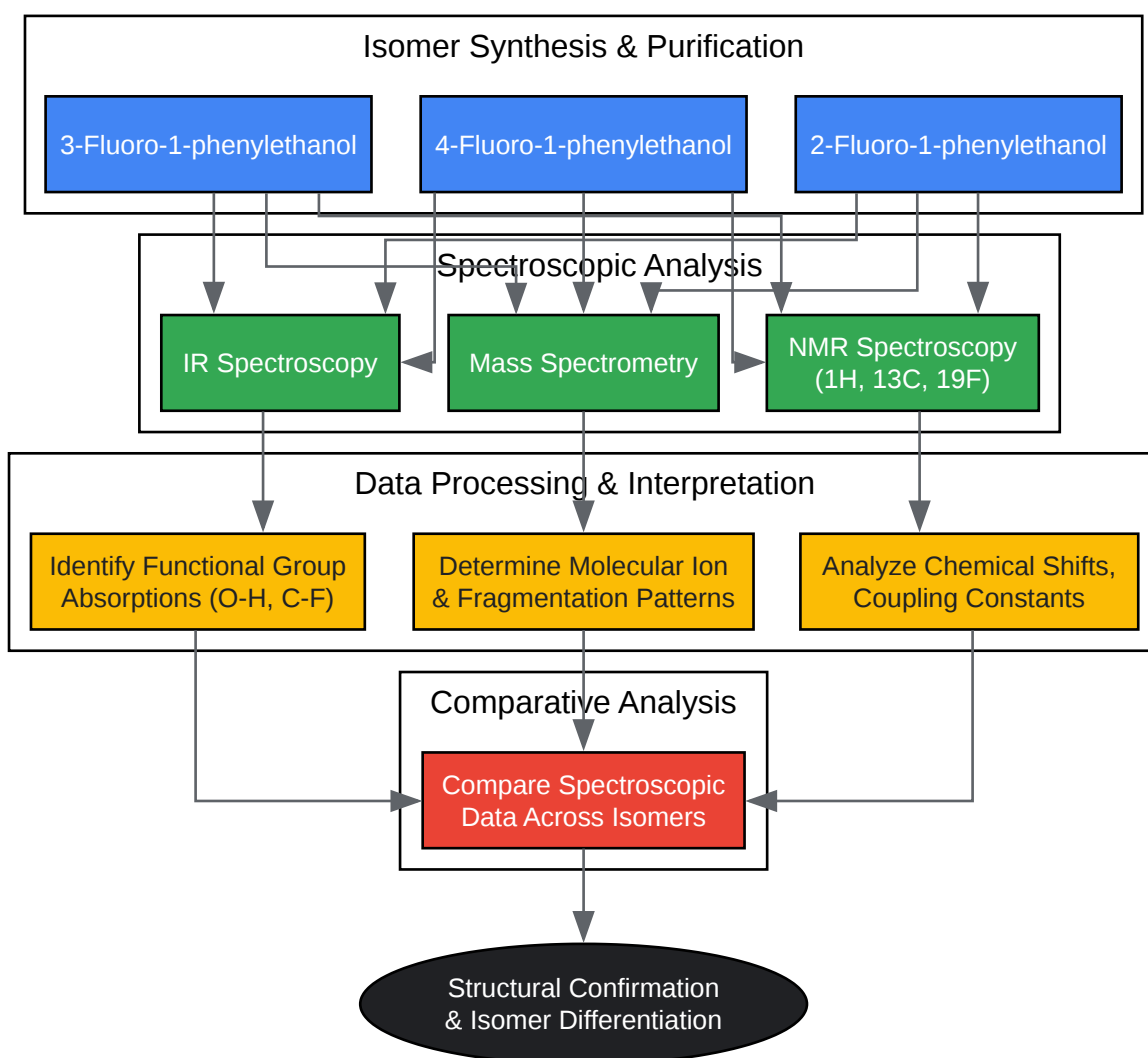
Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI).[1] The sample is introduced, often after separation by gas chromatography (GC), and bombarded with electrons, causing ionization and fragmentation.

Visualization of the Comparison Workflow

The logical flow for a comprehensive spectroscopic comparison of these isomers is outlined in the diagram below. This process ensures a systematic and thorough analysis, from sample preparation to data interpretation and structural confirmation.

Workflow for Spectroscopic Comparison of Fluorinated Phenyl Ethanol Isomers



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References

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